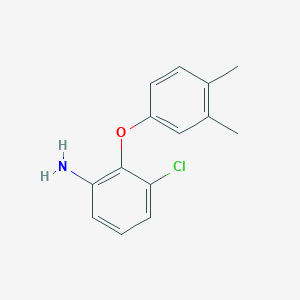

3-Chloro-2-(3,4-dimethylphenoxy)aniline

Description

Contextualization within Substituted Phenoxyaniline (B8288346) Derivatives

Substituted phenoxyanilines are a class of organic compounds characterized by a phenoxy group and an amino group attached to a benzene (B151609) ring, with various other substituents altering their chemical and physical properties. These derivatives are recognized for their versatile applications, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. The presence of the chloro, dimethyl, and amino functionalities on the respective aromatic rings of 3-Chloro-2-(3,4-dimethylphenoxy)aniline suggests a molecule with tailored electronic and steric properties, potentially influencing its reactivity and biological activity.

Overview of Current Research Landscape and Unexplored Avenues

While direct research specifically focused on this compound is not extensively documented in publicly available literature, the broader class of substituted phenoxyaniline derivatives is an active area of investigation. Research into analogous compounds suggests potential applications in medicinal chemistry, particularly as kinase inhibitors for cancer therapy, and in agriculture as herbicides and fungicides. ekb.egmdpi.comnottingham.ac.ukmdpi.comrudn.ru The unique substitution pattern of this compound presents an opportunity to explore structure-activity relationships within this class of compounds. Unexplored avenues include the investigation of its coordination chemistry with various metals, its potential as a monomer for novel polymers, and a thorough evaluation of its biological activity against a range of therapeutic targets.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₄ClNO |

| Molecular Weight | 247.72 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Boiling Point | 341.5±42.0 °C (Predicted) |

| Density | 1.18±0.1 g/cm³ (Predicted) |

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves a two-step process starting from commercially available precursors: a Williamson ether synthesis to form a nitroaromatic intermediate, followed by the reduction of the nitro group to the desired aniline (B41778).

Step 1: Synthesis of 2-Chloro-6-(3,4-dimethylphenoxy)-1-nitrobenzene

This step involves the nucleophilic aromatic substitution of a chlorine atom from 2,6-dichloronitrobenzene by the phenoxide of 3,4-dimethylphenol. This reaction is a variation of the Williamson ether synthesis.

Reactants: 2,6-Dichloronitrobenzene and 3,4-Dimethylphenol

Reagents: A strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenol (B47542).

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Conditions: The reaction is typically heated to facilitate the substitution.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature |

| 2,6-Dichloronitrobenzene | 3,4-Dimethylphenol | NaH or K₂CO₃ | DMF or Acetonitrile | Elevated |

Step 2: Reduction of 2-Chloro-6-(3,4-dimethylphenoxy)-1-nitrobenzene

The nitro group of the intermediate is then reduced to an amine to yield the final product. Several methods are available for this transformation, with the choice depending on the desired selectivity and reaction scale. Common methods include catalytic hydrogenation or the use of reducing agents like tin(II) chloride or iron in acidic media. askiitians.comcommonorganicchemistry.comnih.govacs.orgcommonorganicchemistry.com

Catalytic Hydrogenation:

Catalyst: Palladium on carbon (Pd/C) or Raney Nickel. commonorganicchemistry.com

Reagent: Hydrogen gas (H₂).

Solvent: Ethanol (B145695) or ethyl acetate (B1210297).

Conditions: Typically performed at room temperature and atmospheric or slightly elevated pressure.

Reduction with Tin(II) Chloride:

Reagent: Tin(II) chloride dihydrate (SnCl₂·2H₂O). askiitians.comcommonorganicchemistry.com

Solvent: Ethanol or ethyl acetate.

Conditions: Often carried out under acidic conditions (e.g., with hydrochloric acid) and may require heating.

Reduction with Iron:

Reagent: Iron powder (Fe). nih.govcommonorganicchemistry.com

Solvent: A mixture of ethanol and a weak acid like acetic acid or an aqueous solution of ammonium (B1175870) chloride.

Conditions: The reaction is typically heated to reflux.

| Intermediate | Reducing Agent | Solvent | Conditions |

| 2-Chloro-6-(3,4-dimethylphenoxy)-1-nitrobenzene | H₂/Pd/C or Raney Ni | Ethanol or Ethyl Acetate | Room Temperature, H₂ atmosphere |

| 2-Chloro-6-(3,4-dimethylphenoxy)-1-nitrobenzene | SnCl₂·2H₂O / HCl | Ethanol or Ethyl Acetate | Heating |

| 2-Chloro-6-(3,4-dimethylphenoxy)-1-nitrobenzene | Fe / Acetic Acid or NH₄Cl(aq) | Ethanol/Water | Reflux |

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-(3,4-dimethylphenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO/c1-9-6-7-11(8-10(9)2)17-14-12(15)4-3-5-13(14)16/h3-8H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTHUCYRMKCCGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC2=C(C=CC=C2Cl)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Chloro 2 3,4 Dimethylphenoxy Aniline

Established Synthetic Routes to Related Phenoxyaniline (B8288346) Scaffolds

The construction of the phenoxyaniline core generally involves two key transformations: the formation of the diaryl ether linkage and the introduction or unmasking of the aniline (B41778) functional group. Several robust methodologies have been developed for these purposes.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govnih.gov The reaction typically involves the displacement of a leaving group, such as a halide, from an electron-deficient aromatic ring by a nucleophile, in this case, a phenoxide. nih.gov

The efficiency of the SNAr reaction is highly dependent on the presence of electron-withdrawing groups positioned ortho or para to the leaving group. stackexchange.comquizlet.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, thereby facilitating the reaction. quizlet.com For the synthesis of phenoxyanilines, a common strategy involves the reaction of a substituted phenol (B47542) with an activated nitro-substituted aryl halide. The nitro group serves as a potent activating group and can be subsequently reduced to the desired aniline functionality.

A relevant example is the reaction of 3,4-dichloronitrobenzene (B32671) with a phenoxide. In this case, the nitro group activates the ring towards nucleophilic attack. The position of substitution is directed by the activating effect of the nitro group, favoring displacement of the chlorine atom at the para position. quizlet.comquizlet.com

| Reactant 1 | Reactant 2 | Conditions | Product | Notes |

| Activated Aryl Halide (e.g., 1-chloro-2,4-dinitrobenzene) | Phenol | Base (e.g., K2CO3, NaOH), Polar aprotic solvent (e.g., DMF, DMSO) | 2,4-Dinitrophenyl phenyl ether | The nitro groups strongly activate the ring for SNAr. |

| 3,4-Dichloronitrobenzene | Substituted Phenol | Base, Heat | 4-(Substituted phenoxy)-3-chloronitrobenzene | The nitro group directs substitution to the para position. |

Palladium-Catalyzed and Copper-Catalyzed Coupling Reactions in Analogous Systems

Transition metal-catalyzed cross-coupling reactions provide a versatile alternative for the formation of the C-O ether bond in phenoxyanilines.

The Ullmann condensation is a classical copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether. wikipedia.orgorganic-chemistry.org Traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern modifications have been developed that utilize catalytic amounts of copper salts, often in the presence of ligands, allowing for milder reaction conditions. mdpi.com This method is particularly useful for the synthesis of electron-rich diaryl ethers. mdpi.com For instance, the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene has been achieved via an Ullmann-type reaction between 4-chlorophenol (B41353) and 3,4-dichloronitrobenzene using copper as a catalyst. nih.gov

| Coupling Partners | Catalyst System | Base | Solvent | Temperature |

| Aryl Halide + Phenol | CuI / Ligand (e.g., phenanthroline) | Cs2CO3, K3PO4 | DMF, Toluene | 100-140 °C |

| 3,4-Dichloronitrobenzene + 4-Chlorophenol | Copper powder | KOH | Neat | 110-120 °C |

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that has also been adapted for C-O bond formation, although it is more commonly used for C-C bond formation. nih.govrsc.org This approach typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. nih.govacs.org While less common for diaryl ether synthesis than the Ullmann reaction, it offers an alternative pathway with a broad substrate scope. acs.orgresearchgate.net

Reductive Transformations for Aniline Moiety Construction

The final step in many phenoxyaniline syntheses is the reduction of a nitro group to an aniline. This is a well-established transformation with numerous available reagents. organic-chemistry.org The choice of reducing agent is often dictated by the presence of other functional groups in the molecule to ensure chemoselectivity.

For the reduction of nitroarenes bearing halogen substituents, reagents such as iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) are commonly employed. semanticscholar.orgtandfonline.comscispace.com This method is often preferred due to its mildness and tolerance of aryl halides. semanticscholar.orgresearchgate.net A specific example is the reduction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene to the corresponding aniline using iron powder in a mixture of ethanol (B145695), water, and acetic acid, which proceeds in high yield. nih.gov

Other common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of stannous chloride (SnCl2). organic-chemistry.org

| Nitroarene Substrate | Reducing Agent | Conditions | Product | Key Advantages |

| Aromatic Nitro Compound | Fe / Acid (e.g., AcOH, HCl) | Reflux | Aromatic Amine | Mild, cost-effective, tolerates halides. nih.govsemanticscholar.orgtandfonline.com |

| Aromatic Nitro Compound | H2, Pd/C | Pressure | Aromatic Amine | Clean reaction, high yield. |

| Aromatic Nitro Compound | SnCl2 / HCl | Acidic medium | Aromatic Amine | Effective for a wide range of substrates. |

| Aromatic Nitro Compound | Na2S2O4 | Aqueous or alcoholic solution | Aromatic Amine | Mild conditions, useful for sensitive substrates. |

Proposed Synthetic Strategies for 3-Chloro-2-(3,4-dimethylphenoxy)aniline

Based on the established methodologies, a tailored synthetic approach for this compound can be devised.

Design of Precursors and Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a disconnection at the aryl ether bond and the amine functionality.

Retrosynthetic Pathway:

Disconnection of the Amine Group: The primary amine can be obtained from the reduction of a corresponding nitro group. This leads to the precursor 3-chloro-2-(3,4-dimethylphenoxy)nitrobenzene .

Disconnection of the Aryl Ether Bond: The diaryl ether linkage can be formed through either an SNAr reaction or a copper-catalyzed Ullmann condensation.

This retrosynthetic analysis identifies commercially available or readily accessible starting materials: 2,6-dichloronitrobenzene and 3,4-dimethylphenol.

Considerations for Regioselectivity and Stereochemical Control

In the proposed synthesis, the key step for controlling the final structure of the product is the regioselective formation of the diaryl ether. The starting material, 2,6-dichloronitrobenzene, has two identical leaving groups (chlorine atoms) ortho to the activating nitro group.

In the reaction with 3,4-dimethylphenoxide, the nucleophile will attack one of the carbon atoms bearing a chlorine atom. Due to the symmetry of 2,6-dichloronitrobenzene, the initial substitution will lead to a single product: 3-chloro-2-(3,4-dimethylphenoxy)nitrobenzene . The reaction is not expected to proceed to a disubstituted product under controlled conditions due to the deactivating effect of the newly introduced electron-donating phenoxy group on the second SNAr reaction.

The subsequent reduction of the nitro group to an amine is a standard transformation and does not affect the substitution pattern of the aromatic rings. Therefore, this proposed synthetic route is expected to be highly regioselective, yielding the desired this compound as the major product. There are no stereocenters in the target molecule, so stereochemical control is not a consideration in this synthesis.

Exploration of Novel Catalytic Systems and Reagents

The synthesis of this compound, a substituted diaryl ether, typically involves a crucial carbon-oxygen (C-O) bond-forming reaction. The efficiency of this step is highly dependent on the catalytic system employed. Research has progressed from traditional methods to more refined catalytic approaches to improve reaction rates and yields under milder conditions.

Traditional synthesis often relies on Ullmann-type condensations, which historically required high temperatures and stoichiometric amounts of copper catalysts. Modern advancements have introduced novel catalytic systems, primarily based on palladium (Pd) and copper (Cu), that offer significantly improved performance. For instance, Buchwald-Hartwig amination and etherification reactions, utilizing palladium catalysts with specialized phosphine (B1218219) ligands, have become a cornerstone of modern C-O and C-N bond formation.

In the context of forming the ether linkage of this compound, a novel approach would involve a copper(I)-catalyzed coupling, which is often more cost-effective than palladium-based systems. The use of ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine can stabilize the copper catalyst, prevent its agglomeration, and facilitate the reaction at lower temperatures, thereby reducing the formation of byproducts.

Another critical step, the reduction of a nitro group to form the aniline moiety (if the synthesis proceeds through a nitro-intermediate), has also seen innovation. While classical reagents include iron in acidic media or tin(II) chloride, modern catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney Nickel offers a cleaner reaction profile. Novel systems may employ transfer hydrogenation, using a hydrogen donor like formic acid or ammonium (B1175870) formate, which avoids the need for high-pressure hydrogen gas, enhancing operational safety.

| Catalyst System | Typical Ligands | Reaction Type | Key Advantages | Limitations |

| Classical Copper | None | Ullmann Condensation | Low cost of catalyst | High temperatures, stoichiometric amounts, harsh conditions |

| Palladium-based | XPhos, SPhos, RuPhos | Buchwald-Hartwig | High efficiency, broad substrate scope, mild conditions | High cost of catalyst and ligands, sensitivity to air/moisture |

| Modern Copper(I) | 1,10-Phenanthroline, N,N-Dimethylglycine | Ullmann-type Coupling | Lower cost than Pd, improved conditions over classical Cu | Can require specific ligand tuning, may not match Pd efficiency |

| Catalytic Hydrogenation | None | Nitro Group Reduction | High yield, clean byproducts (water) | Requires high-pressure H2, potential for dehalogenation |

| Transfer Hydrogenation | None | Nitro Group Reduction | Avoids high-pressure H2, enhanced safety | May require specific hydrogen donors and catalysts |

Reaction Condition Optimization and Process Development

Influence of Solvents, Bases, and Temperature on Reaction Kinetics and Yield

Solvents: The choice of solvent is paramount in C-O coupling reactions. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and N-Methyl-2-pyrrolidone (NMP) are often preferred. These solvents effectively solvate the metal cation of the base, enhancing the nucleophilicity of the phenoxide and accelerating the reaction rate. The solvent's boiling point also constrains the maximum reaction temperature.

Bases: A base is essential for deprotonating the hydroxyl group of 3,4-dimethylphenol, generating the active nucleophile. Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The strength and solubility of the base are key factors; Cs₂CO₃ is often superior due to its high solubility in organic solvents and the "cesium effect," which promotes faster reaction rates, though its higher cost can be a drawback. The choice of base must be carefully matched with the reactants to prevent side reactions.

Temperature: Reaction temperature directly influences the rate of reaction. While higher temperatures can accelerate the desired coupling, they can also promote undesirable side reactions, such as dehalogenation or decomposition of starting materials, leading to lower yields and more complex purification challenges. The development of highly active catalysts is aimed at reducing the required reaction temperature, thereby improving the process's selectivity and energy efficiency.

| Entry | Solvent | Base | Temperature (°C) | Yield (%) |

| 1 | Toluene | K₃PO₄ | 110 | 45 |

| 2 | DMF | K₂CO₃ | 120 | 78 |

| 3 | NMP | K₂CO₃ | 140 | 85 |

| 4 | DMSO | Cs₂CO₃ | 110 | 92 |

| 5 | Dioxane | Cs₂CO₃ | 100 | 89 |

This table represents plausible data for a generic diaryl ether synthesis to illustrate the impact of reaction parameters.

Investigation of Advanced Reactor Technologies (e.g., Continuous Flow Systems)

The shift from traditional batch processing to continuous flow systems represents a significant advancement in chemical synthesis. nih.gov Continuous flow chemistry offers numerous advantages for the synthesis of fine chemicals like this compound. mdpi.com

In a flow system, reagents are continuously pumped through a network of tubes and reactors where the reaction occurs. researchgate.net This setup allows for superior control over reaction parameters. The high surface-area-to-volume ratio in microreactors enables highly efficient heat exchange, allowing for precise temperature management and the safe execution of highly exothermic reactions. mdpi.com Residence time, the duration reactants spend in the reaction zone, can be controlled with high precision, which allows for fine-tuning the reaction to maximize yield and minimize byproduct formation.

Furthermore, continuous flow technology enhances safety by minimizing the volume of hazardous materials being processed at any given moment. mdpi.com It also facilitates rapid process optimization, as different conditions can be screened quickly by adjusting flow rates and temperatures. For multi-step syntheses, flow reactors can be "telescoped," linking several reaction steps together without the need for intermediate isolation and purification, leading to a more efficient and streamlined process. mdpi.com The implementation of this technology can lead to higher throughput and more consistent product quality compared to batch production. beilstein-journals.org

Purification and Isolation Techniques for High-Purity Products

Achieving high purity is critical for the final product. The purification of this compound typically involves a multi-step approach to remove unreacted starting materials, catalysts, and byproducts.

Initial Workup: Following the reaction, a standard workup procedure is employed. This usually involves quenching the reaction mixture with water or a dilute aqueous acid/base solution. The product is then extracted into an appropriate organic solvent, such as ethyl acetate (B1210297) or dichloromethane. The organic layer is washed with water and brine to remove residual inorganic salts and water-soluble impurities before being dried over an anhydrous agent like sodium sulfate (B86663) or magnesium sulfate. nih.gov

Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the product crystallizes out, leaving impurities behind in the solution. The choice of solvent system is crucial for effective purification.

Column Chromatography: For removing impurities with similar polarity to the desired product, silica (B1680970) gel column chromatography is the most common method. nih.gov A solvent system (eluent), typically a mixture of a nonpolar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is passed through a column packed with silica gel. The components of the crude mixture separate based on their differential adsorption to the silica, allowing for the collection of pure fractions of the target compound.

Vacuum Distillation: If the product is a high-boiling liquid or a thermally stable solid, vacuum distillation can be an effective method for purification on a larger scale. google.comgoogle.com By reducing the pressure, the boiling point of the compound is lowered, preventing thermal decomposition.

| Technique | Principle | Application | Advantages | Limitations |

| Extraction | Differential solubility | Initial removal of inorganic salts and polar impurities | Fast, simple, scalable | Ineffective for removing organic byproducts |

| Recrystallization | Temperature-dependent solubility | Purification of solid products | Can yield very high purity, cost-effective | Requires a suitable solvent, potential for product loss |

| Column Chromatography | Differential adsorption | Separation of closely related compounds | High resolution, versatile | Can be slow, solvent-intensive, less scalable |

| Vacuum Distillation | Difference in boiling points under reduced pressure | Purification of high-boiling liquids or sublimable solids | Scalable, effective for removing non-volatile impurities | Requires thermal stability of the compound |

Chemical Reactivity and Derivatization Studies of 3 Chloro 2 3,4 Dimethylphenoxy Aniline

Aromatic Substitution Reactions of the Parent Nucleus

The reactivity of the aniline (B41778) core in 3-Chloro-2-(3,4-dimethylphenoxy)aniline is governed by the electronic effects of its substituents: the amino (-NH2), chloro (-Cl), and 3,4-dimethylphenoxy groups. The amino group is a potent activating group and is ortho-, para-directing for electrophilic aromatic substitution. Conversely, the chloro group is a deactivating but also ortho-, para-directing substituent. The bulky phenoxy group exerts steric hindrance, particularly at the positions adjacent to its linkage.

Electrophilic Aromatic Substitution Patterns and Directing Effects

The primary activating group on the aniline ring is the amino moiety, which strongly directs incoming electrophiles to the positions ortho and para to it (positions 4 and 6). However, the para position (position 6) is sterically hindered by the adjacent 3,4-dimethylphenoxy group. The chloro substituent at position 3 further deactivates the ring. Therefore, electrophilic substitution is most likely to occur at position 4, which is para to the amino group and less sterically encumbered.

| Position | Activating/Deactivating Groups | Directing Effect | Predicted Reactivity |

| 4 | Para to -NH2 (activating) | Ortho, Para | Most Favorable |

| 6 | Ortho to -NH2 (activating) | Ortho, Para | Less Favorable (Steric Hindrance) |

| 5 | Meta to -NH2, Ortho to -Cl | Ortho, Para | Unfavorable |

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Nucleophilic Aromatic Substitution at the Halogen and Phenoxy Linkage

Nucleophilic aromatic substitution (SɴAr) on the aniline ring is generally difficult due to the electron-rich nature of the ring. For an SɴAr reaction to occur, the ring typically needs to be activated by potent electron-withdrawing groups, which are absent in this molecule. Consequently, direct displacement of the chloro or phenoxy group by a nucleophile is not a favored reaction pathway under standard conditions.

Redox Chemistry of the Aniline Moiety

The aniline functional group is redox-active and can undergo both oxidation and reduction reactions to yield a variety of derivatives.

Oxidation Reactions to Generate Novel Derivatives

The amino group of anilines can be oxidized to various functional groups, including nitroso, nitro, and azoxy compounds. The specific product depends on the oxidizing agent and the reaction conditions. For instance, oxidation with a peroxy acid could potentially convert the amino group to a nitro group. Such reactions on substituted anilines are a common strategy for synthesizing more complex molecules.

Reduction Reactions for Functional Group Interconversions

While the aniline moiety itself is already in a reduced state, reduction reactions can be relevant for derivatives of this compound. For example, if the aniline is first converted to a diazonium salt, this group can then be reduced to a hydrazine (B178648) or removed entirely (deamination). A notable example from related compounds is the reduction of a nitro group to form the aniline. For instance, the synthesis of 3-chloro-2-methylaniline (B42847) involves the reduction of 6-chloro-2-nitrotoluene. researchgate.netchemicalbook.com

Formation of Complex Molecular Architectures and Hybrid Structures

The amino group of this compound is a key handle for constructing more complex molecules. It can act as a nucleophile in reactions with various electrophiles to form amides, sulfonamides, and imines (Schiff bases). For example, reacting the aniline with an acyl chloride or carboxylic acid would yield the corresponding amide. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening. The formation of Schiff bases by reacting anilines with aldehydes is another common derivatization, leading to compounds with diverse applications. google.com

Condensation Reactions with Carbonyl Compounds (e.g., Schiff Base Formation)

The primary amino group of this compound readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These reactions are typically catalyzed by a small amount of acid and proceed by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The general reaction involves refluxing equimolar amounts of this compound and a carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol, often with a few drops of glacial acetic acid as a catalyst. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization. The formation of the imine bond (-C=N-) is a key transformation that introduces new structural diversity and potential biological activities.

A variety of substituted aromatic and aliphatic aldehydes can be employed in this reaction, leading to a library of Schiff base derivatives. The electronic nature of the substituents on the aldehyde can influence the reaction rate and yield. Electron-withdrawing groups on the aldehyde can enhance the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack.

| Carbonyl Compound | Product (Schiff Base) | Reaction Conditions | Hypothetical Yield (%) |

|---|---|---|---|

| Benzaldehyde | N-benzylidene-3-chloro-2-(3,4-dimethylphenoxy)aniline | Ethanol, reflux, cat. Acetic Acid | 85 |

| 4-Nitrobenzaldehyde | 3-Chloro-2-(3,4-dimethylphenoxy)-N-(4-nitrobenzylidene)aniline | Ethanol, reflux, cat. Acetic Acid | 92 |

| Salicylaldehyde | 2-(((3-chloro-2-(3,4-dimethylphenoxy)phenyl)imino)methyl)phenol | Methanol, reflux | 88 |

| Acetophenone | 3-Chloro-2-(3,4-dimethylphenoxy)-N-(1-phenylethylidene)aniline | Toluene, Dean-Stark, cat. p-TSA | 75 |

Annulation and Cyclization Reactions to Form Heterocyclic Systems

The structural framework of this compound serves as a valuable starting material for the synthesis of various heterocyclic systems through annulation and cyclization reactions. The amino group, in conjunction with the adjacent aromatic ring, can participate in ring-forming reactions to construct fused heterocyclic scaffolds, such as quinolines and phenoxazines.

Quinoline (B57606) Synthesis: Several classical methods for quinoline synthesis can be adapted for this compound. These reactions typically involve the condensation of the aniline with a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound, followed by cyclization and aromatization.

Combes Quinoline Synthesis: Reaction with a β-diketone in the presence of an acid catalyst.

Doebner-von Miller Reaction: Reaction with an α,β-unsaturated aldehyde or ketone.

Friedländer Synthesis: Condensation with a compound containing an α-methylene ketone.

These reactions would lead to the formation of substituted quinoline derivatives with the 3-chloro-2-(3,4-dimethylphenoxy)phenyl moiety incorporated into the heterocyclic system. The specific substitution pattern on the resulting quinoline ring would depend on the reaction conditions and the nature of the carbonyl partner.

Phenoxazine (B87303) Synthesis: The 2-phenoxy arrangement of this compound makes it a potential precursor for the synthesis of phenoxazine derivatives. Oxidative cyclization is a common strategy to form the phenoxazine ring system from 2-aminophenol (B121084) derivatives. researchgate.netrsc.org While the starting material is a 2-phenoxyaniline, intramolecular cyclization through C-O bond formation could be a potential, albeit less common, route to dibenzo[b,f] researchgate.netnih.govoxazepine derivatives. More direct routes to phenoxazines typically involve the condensation of 2-aminophenols with catechols or their derivatives. nih.gov

| Reaction Type | Reactant(s) | Resulting Heterocyclic System |

|---|---|---|

| Combes Synthesis | Acetylacetone | Substituted Quinoline |

| Doebner-von Miller Reaction | Crotonaldehyde | Substituted Quinoline |

| Friedländer Synthesis | 2-Aminoacetophenone | Substituted Quinoline |

| Oxidative Cyclization (Hypothetical) | Oxidizing Agent | Substituted Dibenz[b,e] researchgate.netnih.govoxazepine |

Synthesis of Polyfunctionalized Derivatives for Structure-Activity Relationship Studies

The synthesis of polyfunctionalized derivatives of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent molecule and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for a desired pharmacological effect.

Derivatization Strategies:

Modification of the Amino Group: The primary amino group can be converted into a wide range of functional groups, including amides, sulfonamides, and ureas. This can be achieved by reacting the aniline with acyl chlorides, sulfonyl chlorides, or isocyanates, respectively. These modifications can alter the electronic properties, lipophilicity, and hydrogen bonding capabilities of the molecule.

Substitution on the Aromatic Rings: While the existing substitution pattern is fixed, further functionalization of the aromatic rings is a possibility, although potentially challenging due to the existing substituents. Electrophilic aromatic substitution reactions could be explored, with the directing effects of the existing groups influencing the position of the new substituent.

Derivatization of Schiff Bases: The Schiff bases formed from this compound can be further modified. For example, the imine bond can be reduced to a secondary amine, or the aromatic rings of the Schiff base can be further functionalized.

Structure-Activity Relationship (SAR) Studies:

SAR studies on derivatives of this compound could explore their potential as antimicrobial, antifungal, or enzyme inhibitory agents. For instance, Schiff bases derived from various substituted anilines have demonstrated significant antimicrobial activity. nih.govnih.govresearchgate.netjapsonline.com The electronic nature and position of substituents on the aromatic rings of these Schiff bases have been shown to influence their biological efficacy.

For example, in a hypothetical SAR study on the antimicrobial activity of Schiff bases derived from this compound, one could synthesize a series of derivatives with electron-donating and electron-withdrawing groups on the aldehyde-derived phenyl ring. The minimum inhibitory concentration (MIC) of these compounds against various bacterial and fungal strains would then be determined. This data would help in elucidating the electronic requirements for optimal activity.

| Substituent (R) on Benzaldehyde | Hypothetical MIC (µg/mL) vs. S. aureus | Hypothetical MIC (µg/mL) vs. E. coli |

|---|---|---|

| H | 64 | 128 |

| 4-NO2 | 16 | 32 |

| 4-OCH3 | 128 | 256 |

| 4-Cl | 32 | 64 |

Such studies are crucial in medicinal chemistry for the rational design of new therapeutic agents with improved potency and selectivity.

Spectroscopic and Structural Elucidation of 3 Chloro 2 3,4 Dimethylphenoxy Aniline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

The structural framework of 3-Chloro-2-(3,4-dimethylphenoxy)aniline and its related compounds is systematically unraveled using a combination of sophisticated spectroscopic methods. These techniques provide a detailed understanding of the molecular architecture, from atomic connectivity to vibrational modes and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on both the aniline (B41778) and phenoxy rings, as well as the methyl and amine protons. The protons on the aniline ring are expected to appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The protons on the 3,4-dimethylphenoxy group would also resonate in this region, with their specific shifts influenced by the electron-donating methyl groups. The two methyl groups would likely appear as singlets around δ 2.2-2.3 ppm. The amine (NH₂) protons would present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each unique carbon atom. The carbon atoms of the aromatic rings would be observed in the downfield region (δ 110-160 ppm). The carbon attached to the chlorine atom and the oxygen atom would have their chemical shifts significantly influenced by these electronegative atoms. The carbons of the two methyl groups on the phenoxy ring would appear in the upfield region of the spectrum.

A representative data table for a related compound, 4-bromo-N,N-dimethylaniline, is provided below to illustrate the typical chemical shifts observed for substituted anilines. rsc.org

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) ppm | Multiplicity |

| 7.29 | d |

| 6.58 | d |

| 2.92 | s |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C-N stretching in aromatic amines gives rise to a band near 1288 cm⁻¹. researchgate.net The C-O-C ether linkage would likely produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching deformations are expected between 1595 and 1610 cm⁻¹. researchgate.net The C-Cl stretching vibration will be found in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For chloroanilines, the aromatic C-C stretching deformations are also prominent features in the Raman spectra, appearing around 1595 and 1610 cm⁻¹. researchgate.net The NH₂ twisting vibration can be identified in both IR and Raman spectra, with a peak around 1150 cm⁻¹ in the Raman spectrum. researchgate.net The NH₂ wagging mode is associated with a band around 606 cm⁻¹ in the Raman spectrum. researchgate.net

The following table summarizes key vibrational frequencies for related chlorine-substituted anilines. researchgate.net

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopy Type |

| Aromatic C-C Stretching | 1595 - 1610 | Raman |

| C-N Stretching | 1288 | Raman |

| NH₂ Twisting | 1150 | Raman |

| NH₂ Wagging | 606 | Raman |

| NH₂ Twisting | 1136 | Infrared |

| NH₂ Wagging | 625 | Infrared |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight and elemental composition of a compound. While specific HRMS data for this compound was not found in the provided search results, the technique would be crucial for its characterization. HRMS would confirm the molecular formula, C₁₄H₁₄ClNO, by providing a highly accurate mass measurement of the molecular ion.

Furthermore, the fragmentation pattern observed in the mass spectrum would offer valuable structural information. The molecule would likely undergo characteristic fragmentation pathways, such as cleavage of the ether bond, loss of the chloro group, and fragmentation of the aniline and phenoxy rings. Analysis of these fragment ions would help to confirm the connectivity of the atoms within the molecule.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction techniques are indispensable for elucidating the three-dimensional arrangement of atoms in a crystalline solid, providing definitive information about molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single crystal X-ray diffraction provides the most precise and unambiguous structural data for a crystalline compound. mdpi.comnih.gov Although a crystal structure for this compound itself is not available in the search results, the structure of a related derivative, 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline, offers significant insights into the likely solid-state conformation. researchgate.net

In this derivative, the dihedral angle between the two benzene (B151609) rings is 77.49 (9)°. researchgate.net This significant twist is indicative of steric hindrance between the two aromatic systems. A similar non-planar conformation would be expected for this compound due to the bulky substituents on the aniline ring. The crystal packing in the derivative is stabilized by intermolecular C—H⋯O hydrogen bonds. researchgate.net

The following table presents selected crystal data for 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline. researchgate.net

| Crystal Data | Value |

| Chemical Formula | C₁₇H₁₀Cl₂N₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.3698 (9) |

| b (Å) | 6.7787 (2) |

| c (Å) | 15.9609 (9) |

| β (°) | 105.284 (4) |

| Volume (ų) | 1708.47 (14) |

| Z | 4 |

Powder X-ray Diffraction for Polymorphism and Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a valuable technique for analyzing the crystallinity and identifying the polymorphic form of a solid material. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific crystalline phase. While specific PXRD data for this compound is not available, this technique would be essential for quality control and for studying potential polymorphism. Different polymorphs of a compound can exhibit different physical properties, and PXRD is the primary method for their identification and characterization.

Computational Chemistry and Theoretical Investigations of 3 Chloro 2 3,4 Dimethylphenoxy Aniline

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, applying the principles of quantum mechanics to solve the electronic structure of molecules. For a complex molecule like 3-Chloro-2-(3,4-dimethylphenoxy)aniline, these methods can elucidate properties that are difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a favorable balance between computational accuracy and efficiency. For this compound, DFT calculations are instrumental in predicting its geometric and electronic properties.

DFT is used to perform geometry optimization, a process that finds the lowest-energy arrangement of atoms, corresponding to the most stable molecular structure. nanobioletters.com From this optimized geometry, a wealth of information can be derived. Key parameters predicted by DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity. scispace.com

Furthermore, DFT can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution across the molecule. nanobioletters.com These maps are vital for predicting chemical reactivity and identifying sites susceptible to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms due to their high electronegativity, and positive potential around the amine hydrogens.

Table 1: Predicted Electronic Properties of Phenoxyaniline (B8288346) Systems via DFT

| Property | Description | Typical Predicted Value Range |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.0 to -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | 3.5 to 5.5 eV |

| Dipole Moment (µ) | Measure of the net molecular polarity. | 1.5 to 3.0 Debye |

Note: The values presented are typical ranges for substituted phenoxyaniline systems and may vary based on the specific functional and basis set used in the calculation.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good starting point for understanding molecular systems. researchgate.net

For this compound, HF calculations can yield valuable information on its optimized geometry, such as bond lengths and angles. researchgate.net While generally less accurate than DFT for many properties due to its neglect of electron correlation, HF is a crucial component of more advanced, highly accurate post-Hartree-Fock methods. These higher-level methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide "gold standard" benchmarks for energetic and geometric characterization, albeit at a significantly higher computational cost. They are often used to validate results from more computationally efficient methods like DFT for a given class of molecules.

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the functional and the basis set. researchgate.net A basis set is a set of mathematical functions used to construct the molecular orbitals. wikipedia.org Functionals in DFT are mathematical approximations that describe the exchange-correlation energy, which accounts for the complex interactions between electrons.

Basis Set Selection: Basis sets range from minimal (e.g., STO-3G), which are computationally fast but offer low accuracy, to extensive sets that provide results approaching the complete basis set limit at a high computational cost. wikipedia.org For a molecule like this compound, Pople-style split-valence basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly employed. researchgate.net The addition of polarization functions (d,p) and diffuse functions (+) allows for a more flexible and accurate description of the electron distribution, particularly for atoms with lone pairs (like oxygen and nitrogen) and for describing non-covalent interactions.

Table 2: Common Basis Sets for Organic Molecule Calculations

| Basis Set | Description | Typical Application |

|---|---|---|

| STO-3G | Minimal basis set; fast but low accuracy. | Initial rough calculations. |

| 6-31G(d) | Split-valence with polarization on heavy atoms. | Standard for geometry optimizations. researchgate.net |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms. | High-accuracy energy and property calculations. |

| cc-pVTZ | Correlation-consistent, triple-zeta. | High-level calculations where electron correlation is critical. |

Functional Evaluation: The choice of DFT functional is equally critical. Functionals are often categorized on a "Jacob's Ladder," with increasing levels of sophistication and accuracy. For systems like phenoxyanilines, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide reliable results. The B3LYP functional is a popular and well-benchmarked choice for a wide range of organic molecules. mdpi.comresearchgate.net Other modern functionals, such as those from the M06 suite or range-separated hybrids like CAM-B3LYP, may offer improved accuracy for specific properties, such as reaction barriers or non-covalent interactions. researchgate.net The performance of different functional/basis set combinations is often validated against experimental data or higher-level calculations for related molecules before being applied to the target compound. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the electronic structure of a single, static molecule, molecular modeling and dynamics simulations explore the physical movements and conformational possibilities of molecules over time.

The presence of rotatable single bonds, particularly the C-O-C ether linkage and the C-C bond connecting the phenoxy group to the aniline (B41778) ring, means that this compound can adopt numerous different three-dimensional shapes, or conformations. Identifying the most stable conformation is crucial, as it represents the predominant structure of the molecule.

Conformational space exploration is performed computationally by systematically rotating key dihedral angles and calculating the potential energy at each step. This process, known as a potential energy surface (PES) scan, helps identify various low-energy conformers (local minima). nanobioletters.com Each of these identified conformers is then subjected to a full geometry optimization to locate the precise energy minimum. csus.edu The conformer with the absolute lowest energy is termed the global minimum and represents the most stable structure of the molecule under the given computational conditions.

Non-covalent interactions play a defining role in the structure, stability, and aggregation properties of molecules. Computational methods are essential for identifying and quantifying these forces in this compound.

Intramolecular Interactions: Within a single molecule, there is the potential for an intramolecular hydrogen bond to form between one of the hydrogen atoms of the amine (-NH2) group and the ether oxygen atom. Computational analysis can determine the geometry and energetic favorability of such an interaction, which would significantly influence the molecule's preferred conformation.

Intermolecular Interactions: In a solid or liquid state, multiple molecules of this compound interact with each other. These interactions dictate the compound's physical properties, such as melting point and solubility, as well as its crystal packing arrangement. Key intermolecular forces that can be investigated computationally include:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, forming N-H···N bonds with neighboring molecules.

π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction that is common in the crystal structures of similar aromatic compounds. researchgate.netresearchgate.net

C-H···π Interactions: Hydrogen atoms attached to one aromatic ring can interact favorably with the face of a nearby aromatic ring. researchgate.net

Molecular dynamics simulations can model the behavior of a large ensemble of these molecules over time, providing insight into bulk properties and the dynamic nature of these intermolecular interactions.

Reaction Mechanism Elucidation through Computational Pathways

Computational studies are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed examination of reaction pathways. For molecules like this compound, which can participate in reactions such as nucleophilic aromatic substitution (SNAr), theoretical calculations can elucidate the step-by-step mechanism, identify key intermediates, and determine the energetic feasibility of the transformation.

The synthesis of diaryl ethers, a class to which this compound belongs, often involves a nucleophilic aromatic substitution (SNAr) reaction. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to study the mechanism of such reactions. researchgate.net

In a typical SNAr reaction involving a chloro-substituted aromatic ring and a nucleophile like an aniline, the process is generally not concerted. Instead, it proceeds through a multi-step mechanism involving the formation of a high-energy intermediate known as a Meisenheimer complex. researchgate.net Computational studies on analogous systems, such as the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with aniline, have shown that the initial attack of the aniline nucleophile on the carbon atom bearing the chlorine is the rate-limiting step. researchgate.net

The transition state (TS) for this initial step involves the formation of a new carbon-nitrogen bond and a partial breaking of the carbon-chlorine bond. DFT calculations, for instance at the M06-2x/6-31g+(d,p) level of theory, can optimize the geometry of this transition state and calculate its vibrational frequencies to confirm it is a true first-order saddle point on the potential energy surface. The activation energy (ΔG‡) is the difference in Gibbs free energy between the reactants and this transition state. For related SNAr reactions, this barrier can be significant, often in the range of 20-30 kcal/mol, depending on the solvent and specific substituents. researchgate.net The stability of the subsequent Meisenheimer complex is influenced by the presence of electron-withdrawing groups, which help to delocalize the negative charge. researchgate.net

A hypothetical activation energy calculation for an SNAr reaction involving a chloroaniline is presented in the table below, based on values from related studies.

| Reaction Step | Reactants | Transition State (TS1) | Meisenheimer Complex | Transition State (TS2) | Products |

| Relative Energy (kcal/mol) | 0.0 | +25.8 | -5.2 | +14.5 | -10.1 |

This is a representative table based on data for analogous SNAr reactions. Actual values for this compound would require specific calculations.

Mapping the reaction coordinate provides a continuous profile of the energy changes as reactants are converted into products. This is achieved by performing calculations at various points along the reaction pathway, from the separated reactants, through the transition states and intermediates, to the final products. The resulting energy profile diagram visually represents the thermodynamics and kinetics of the reaction.

Computational analysis of the reaction of 1-chloro-2-nitro-benzenes with aniline has shown that the decomposition of the Meisenheimer complex is the rate-limiting step in vacuum and non-polar solvents like toluene, whereas the initial attack of the nucleophile is rate-limiting in polar solvents like acetonitrile. researchgate.net This highlights the crucial role of the solvent, which can be modeled computationally using implicit or explicit solvent models, in determining the reaction kinetics.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data and confirm molecular structures.

The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For aromatic protons, the chemical shifts are highly sensitive to the electronic environment created by the substituents. The chlorine atom, phenoxy group, and methyl groups on this compound would each exert distinct electronic (inductive and resonance) and steric effects, influencing the chemical shifts of the aromatic protons and carbons. Fluorine substituents on related aniline structures are known to cause deshielding effects, shifting proton signals downfield.

A table of hypothetical, predicted ¹H NMR chemical shifts for the aromatic region of this compound is shown below, based on typical ranges for substituted anilines.

| Proton | Predicted Chemical Shift (ppm) |

| Aniline Ring H | 6.8 - 7.5 |

| Dimethylphenoxy Ring H | 6.7 - 7.2 |

| NH₂ | ~5.0 - 6.0 (broad) |

| CH₃ | ~2.2 - 2.4 |

These are estimated values. Accurate predictions require specific GIAO/DFT calculations.

Theoretical vibrational frequency calculations are widely used to assign bands in experimental infrared (IR) and Raman spectra of substituted anilines. researchgate.netasianpubs.orgglobalresearchonline.net DFT calculations, particularly with the B3LYP hybrid functional and basis sets like 6-311++G(d,p), have been shown to provide good agreement with experimental results for this class of compounds. asianpubs.orgglobalresearchonline.net

After optimizing the molecular geometry to an energy minimum, harmonic vibrational frequency calculations are performed. The raw calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. sphinxsai.com

These calculations provide not only the frequencies of the normal modes of vibration but also their IR intensities and Raman activities, which is crucial for making unambiguous assignments. For this compound, key vibrational modes would include the N-H stretching and bending of the amino group, C-Cl stretching, C-O-C stretching of the ether linkage, and various C-H and C=C stretching and bending modes of the aromatic rings. For example, the NH₂ twisting vibration in substituted anilines is typically observed in the 1060-1170 cm⁻¹ region. researchgate.net

The table below presents selected, representative calculated vibrational frequencies for a chloroaniline derivative, illustrating the type of data obtained from such studies.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | 3455 |

| N-H Symmetric Stretch | 3360 | 3365 |

| C=C Aromatic Stretch | 1610 | 1612 |

| NH₂ Scissoring | 1585 | 1590 |

| C-N Stretch | 1290 | 1295 |

| C-Cl Stretch | 750 | 752 |

Data is representative for a substituted chloroaniline and based on findings from literature. asianpubs.orgglobalresearchonline.net

Advanced Research Applications and Potential in Chemical Biology

Precursor in Advanced Materials Research and Functional Molecules

Synthesis of Monomers for Polymer Science Applications

While specific polymers derived directly from 3-Chloro-2-(3,4-dimethylphenoxy)aniline are not extensively documented in publicly available research, the broader class of substituted anilines is fundamental to polymer chemistry. Anilines are precursors to polyanilines, a class of conducting polymers, and can be incorporated into other polymer structures like polyamides and polyimides to impart specific properties.

The presence of the bulky 3,4-dimethylphenoxy group in this compound could be leveraged to synthesize polymers with modified solubility and morphological characteristics. For instance, such substitutions can disrupt chain packing, potentially leading to polymers that are more soluble in common organic solvents, which is a significant advantage for processability. Research on other substituted anilines has demonstrated that modifying the aniline (B41778) monomer can tune the electrical and physical properties of the resulting polymers.

Table 1: Potential Impact of Structural Features on Polymer Properties

| Structural Feature of Monomer | Potential Influence on Polymer Properties |

|---|---|

| Aniline backbone | Can be polymerized to form conductive polyaniline chains. |

| Chloro substituent | May enhance thermal stability and influence electronic properties. |

Exploration in Organic Electronics and Optoelectronic Materials

The field of organic electronics relies on carbon-based materials that can conduct, emit, or respond to light. Substituted anilines are often investigated as components of larger molecules for these applications, such as in the synthesis of organic light-emitting diode (OLED) materials or organic photovoltaic (OPV) cells. The electron-donating nature of the aniline nitrogen, combined with the electronic effects of the chloro and dimethylphenoxy substituents, makes this compound a candidate for exploration as a building block in this area.

Researchers could potentially utilize this compound as a precursor to synthesize more complex molecules with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in designing efficient organic electronic materials. The specific substituents can influence the charge transport properties and photophysical behavior of the final material.

Intermediate in the Research and Development of Specialty Chemicals

The primary role of this compound appears to be that of a chemical intermediate. Its reactive amine group allows for a variety of chemical transformations, making it a stepping stone to more complex target molecules with specific functions.

Development of Novel Chromophores and Dye Precursors

Aromatic amines are foundational in the synthesis of a vast array of dyes and pigments. The aniline moiety can be diazotized and coupled with other aromatic compounds to form azo dyes, a commercially significant class of colorants. While there is no specific mention of this compound in widely available literature for dye synthesis, its structure is amenable to such chemical pathways.

The final color and properties of a dye are heavily dependent on the electronic nature of the substituents on the aromatic rings. The chloro and dimethylphenoxy groups on this particular aniline would be expected to modify the absorption spectrum of any resulting dye, potentially leading to novel shades or improved properties like lightfastness. Its role would be as a precursor, which is then elaborated into a final dye molecule.

Research into Agrochemical Precursors and Analogues (focus on research and development)

Many modern herbicides, fungicides, and insecticides have structures derived from substituted anilines. For example, 3-chloro-2-methylaniline (B42847) is a known intermediate in the synthesis of quinolinecarboxylic acid herbicides. rsc.org These aniline derivatives serve as key building blocks that are incorporated into the final active ingredient.

In the context of research and development, this compound could be used to synthesize novel analogues of existing agrochemicals. The goal of such research is often to discover compounds with improved efficacy, a different spectrum of activity, or a more favorable environmental profile. The specific combination of substituents in this molecule could lead to new derivatives with unique biological activities that warrant further investigation in agrochemical screening programs.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

Future Perspectives and Emerging Research Avenues for 3 Chloro 2 3,4 Dimethylphenoxy Aniline

Development of Sustainable and Green Synthetic Methodologies

The synthesis of substituted anilines and diaryl ethers often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and significant waste generation. For instance, the synthesis of related compounds like 3-chloro-2-methylaniline (B42847) has historically involved methods such as the reduction of nitroaromatics using iron in acidic media or catalytic hydrogenation, which can present challenges regarding waste disposal and catalyst poisoning. patsnap.com Another patent describes a process using sulfur and sodium bicarbonate in N,N-dimethylformamide at high temperatures. google.com The development of green and sustainable synthetic routes for 3-Chloro-2-(3,4-dimethylphenoxy)aniline is a critical future objective.

Future research should focus on several key areas:

Catalytic C-O Coupling Reactions: Investigating novel catalyst systems (e.g., based on copper or palladium) that can efficiently facilitate the ether linkage formation under milder conditions, with lower catalyst loading and in greener solvents like water, ethanol (B145695), or supercritical CO2.

Flow Chemistry: Transitioning from batch processing to continuous flow synthesis can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and reduced waste.

Renewable Feedstocks: Exploring pathways that utilize starting materials derived from renewable biomass to construct the aniline (B41778) and phenoxy fragments of the molecule.

| Synthetic Approach | Traditional Methodologies | Proposed Green Methodologies |

| Solvents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) | Water, Ethanol, Supercritical Fluids, Ionic Liquids |

| Catalysts | Stoichiometric reagents, Heavy metals (e.g., Raney Nickel) | Low-loading transition metal catalysts, Biocatalysts |

| Conditions | High temperatures, High pressure | Milder temperatures and pressures, Flow chemistry |

| Waste Profile | Significant solvent and reagent waste, Metal contamination | Reduced solvent waste, Recyclable catalysts, High atom economy |

Advanced Spectroscopic Characterization of Reaction Intermediates and Transient Species

A deep understanding of a reaction mechanism is fundamental to its optimization. The synthesis of this compound likely proceeds through various intermediates, some of which may be short-lived or "transient." Identifying and characterizing these species is crucial for elucidating the reaction pathway and identifying potential side reactions.

Emerging research should employ advanced spectroscopic techniques to gain unprecedented insight into the reaction dynamics. nih.gov

In-situ Spectroscopy: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy, as well as process analytical technology (PAT), can monitor the concentration of reactants, intermediates, and products in real-time without disturbing the reaction.

Time-Resolved Spectroscopy: Ultrafast techniques like pump-probe spectroscopy can be used to observe the formation and decay of highly reactive, short-lived intermediates on picosecond or femtosecond timescales.

Matrix Isolation Spectroscopy: This technique involves trapping reaction intermediates in an inert gas matrix (e.g., argon) at cryogenic temperatures. nih.gov This allows for their stabilization and subsequent characterization by methods like IR or UV-vis spectroscopy, providing a clear snapshot of their structure. nih.gov

| Spectroscopic Technique | Application in Studying Reaction Mechanisms | Information Gained |

| In-situ FTIR/Raman | Real-time monitoring of reaction progress. | Identification of functional group changes, reaction kinetics. |

| Time-Resolved Spectroscopy | Detection of short-lived transient species. | Dynamics of intermediate formation and decay. |

| Matrix Isolation Spectroscopy | Trapping and stabilization of highly reactive intermediates. | Detailed structural information (vibrational frequencies) of unstable species. |

| Mass Spectrometry (e.g., ESI-MS) | Identification of intermediates by mass-to-charge ratio. | Molecular weight and fragmentation patterns of species in the reaction mixture. |

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.gov For this compound, these computational tools offer powerful predictive capabilities.

Future research avenues include:

Retrosynthesis Prediction: Utilizing AI-powered retrosynthesis software to propose novel and potentially more efficient synthetic routes. These programs can analyze the target structure and suggest disconnections based on vast databases of known chemical reactions. nih.gov

Reaction Optimization: Developing ML models trained on experimental data to predict the optimal reaction conditions (e.g., temperature, solvent, catalyst, and stoichiometry) to maximize yield and minimize byproducts for the synthesis of this specific compound and its derivatives.

Forward-Reaction Prediction: Using machine learning to predict the likely products and side products of a given set of reactants and conditions, thereby helping chemists to anticipate and mitigate potential impurities. nih.gov

De Novo Design: Employing AI algorithms to design novel analogues of this compound with desired properties (e.g., enhanced biological activity or improved material characteristics) by exploring a vast virtual chemical space.

Exploration of New Chemical Transformations and Cascade Reactions with High Atom Economy

Maximizing resource efficiency is a cornerstone of modern chemistry. Atom economy, a concept that measures the amount of starting material that ends up in the final product, is a key metric for sustainability. Future research should focus on developing new chemical transformations for this compound that proceed with high atom economy. A study on a related compound, for instance, highlights a synthesis of 3,5-diiodosalicylic acid using hydrogen peroxide as an oxidizing agent, which demonstrates excellent atom economy. nih.gov

One-Pot Synthesis-Functionalization: Developing a reaction sequence where the formation of the diaryl ether is immediately followed by a C-H activation or cross-coupling reaction at another position on the molecule, thereby building molecular complexity in a highly efficient manner.

Multicomponent Reactions: Designing reactions where three or more starting materials combine in a single operation to form the target compound or a more complex derivative, inherently maximizing atom economy.

Synergistic Research in Multi-disciplinary Fields

The future potential of this compound can be most effectively realized through collaboration across scientific disciplines. Its unique structure, combining a chlorinated aniline with a dimethylphenoxy group, suggests potential applications in diverse fields.

Chemical Biology: Substituted anilines and diaryl ethers are common motifs in biologically active compounds and pharmaceuticals. Interdisciplinary research could involve screening this compound and its derivatives for activity against various biological targets, such as kinases or receptors, potentially leading to new therapeutic agents or molecular probes.

Materials Science: The diaryl ether linkage is known for its chemical and thermal stability. This compound could be investigated as a monomer or a building block for high-performance polymers, such as polyimides or polyetherketones. patsnap.com These materials could possess desirable properties like heat resistance, chemical inertness, and specific electronic characteristics for applications in aerospace or microelectronics.

Theoretical Chemistry: Computational chemistry provides a powerful tool for predicting the properties and reactivity of molecules. DFT (Density Functional Theory) calculations could be used to predict the compound's geometric structure, electronic properties, and spectroscopic signatures, thereby guiding experimental efforts. researchgate.net Theoretical studies can also model reaction pathways, helping to design more efficient syntheses and predict the stability of intermediates.

By pursuing these emerging research avenues, the scientific community can expand the utility and understanding of this compound, paving the way for novel, sustainable, and high-impact applications.

Q & A

Q. What methodologies identify environmental degradation products of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.